ethyl 2-(acetylamino)-N-(5-chloro-2-methoxyphenyl)-3,3,3-trifluoroalaninate
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Overview
Description
ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is a synthetic organic compound characterized by its complex structure, which includes a trifluoropropanoate group, a chlorinated methoxyphenyl group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methoxyaniline, undergoes nitration followed by reduction to yield 5-chloro-2-methoxyaniline.
Acylation: The intermediate is then acylated with acetic anhydride to form 5-chloro-2-methoxyacetanilide.
Trifluoromethylation: The acetanilide derivative is subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Esterification: Finally, the trifluoromethylated product is esterified with ethanol to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially increasing its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE: shares similarities with other trifluoromethylated compounds and acetanilide derivatives.
ETHYL 2-[(5-CHLORO-2-METHOXYBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE: Another compound with a similar structural motif but with a thiophene ring instead of a trifluoropropanoate group.
Uniqueness
The presence of the trifluoromethyl group in ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H16ClF3N2O4 |
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Molecular Weight |
368.73 g/mol |
IUPAC Name |
ethyl 2-acetamido-2-(5-chloro-2-methoxyanilino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C14H16ClF3N2O4/c1-4-24-12(22)13(14(16,17)18,19-8(2)21)20-10-7-9(15)5-6-11(10)23-3/h5-7,20H,4H2,1-3H3,(H,19,21) |
InChI Key |
WBVICDUBYHFJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C=CC(=C1)Cl)OC)NC(=O)C |
Origin of Product |
United States |
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